molecular formula C8H12ClN3O2 B2911568 2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide CAS No. 2411285-54-4

2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide

Cat. No.: B2911568
CAS No.: 2411285-54-4
M. Wt: 217.65
InChI Key: LHJYHNBHZURTOJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the chloro and propanamide groups. One common method involves the reaction of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The subsequent steps involve chlorination and amidation reactions to introduce the chloro and propanamide groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the oxadiazole ring.

    Reduction Products: Reduced forms of the oxadiazole ring.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide is not fully understood, but it is believed to involve interactions with biological targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, potentially affecting the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Chloroacetamides: Compounds with similar chloro and amide groups but different heterocyclic rings.

Uniqueness

2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide is unique due to the combination of the oxadiazole ring and the specific chloro and propanamide substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-5(9)6(13)11-8(2,3)7-10-4-14-12-7/h4-5H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJYHNBHZURTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C1=NOC=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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